N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine

Personal Care Formulation Detergent Viscosity Control Surfactant Synergy

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine (CAS 70521-70-9; molecular formula C₁₇H₃₅NO₄; MW 317.46 g/mol) is an amphoteric surfactant of the hydroxyalkyl β-alanine class. First described in the foundational JAOCS series by Takai, Hidaka, and Moriya (1979), the compound bears two hydroxyl groups—one on the N‑hydroxyethyl substituent and one on the 2‑position of the dodecyl chain—distinguishing it from simple N‑alkyl‑β‑alanines that lack pendant hydroxyl functionality.

Molecular Formula C17H35NO4
Molecular Weight 317.5 g/mol
CAS No. 70521-70-9
Cat. No. B12669562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine
CAS70521-70-9
Molecular FormulaC17H35NO4
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CCC(=O)O)CCO)O
InChIInChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22/h16,19-20H,2-15H2,1H3,(H,21,22)
InChIKeyOKVWJOUKDKKXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine (CAS 70521-70-9): Procurement-Relevant Identity and Class Positioning


N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine (CAS 70521-70-9; molecular formula C₁₇H₃₅NO₄; MW 317.46 g/mol) is an amphoteric surfactant of the hydroxyalkyl β-alanine class [1]. First described in the foundational JAOCS series by Takai, Hidaka, and Moriya (1979), the compound bears two hydroxyl groups—one on the N‑hydroxyethyl substituent and one on the 2‑position of the dodecyl chain—distinguishing it from simple N‑alkyl‑β‑alanines that lack pendant hydroxyl functionality [2]. It is registered under EINECS 274‑643‑2 and listed in the European Cosmetic Ingredient Database (Cosing) with functions as a cleansing agent, foam booster, and hair conditioning agent [3]. The commercial product is frequently designated “C12‑14 Hydroxyalkyl Hydroxyethyl Beta‑Alanine,” reflecting a technical-grade mixture of C12 and C14 homologues (CAS 70521‑70‑9 and 70521‑71‑0, respectively) [4].

Why C12‑HAA Cannot Be Replaced by Common Betaines or Simple Alkyl‑β‑Alanines Without Reformulation Risk


Amphoteric surfactants sharing a C12 hydrophobic chain—such as lauryl betaine, cocamidopropyl betaine (CAPB), or N‑dodecyl‑β‑alanine—are frequently treated as interchangeable commodity inputs. However, N‑(2‑hydroxydodecyl)‑N‑(2‑hydroxyethyl)‑β‑alanine (C12‑HAA) carries two hydroxyl groups that fundamentally alter its hydrogen‑bonding capacity, pH‑dependent speciation, and interaction with anionic co‑surfactants [1]. Unlike betaines, which maintain a permanent quaternary ammonium charge across the full pH range, C12‑HAA transitions among cationic, zwitterionic, and anionic forms as a function of pH, producing three distinct surface‑active species whose proportions govern micelle formation energy, foaming power, and detergency [2]. In binary blends with anionics such as sodium linear alkylbenzene sulfonate (LAS) or sodium lauryl sulfate (SLS), C12‑HAA exhibits a pronounced viscosity maximum and synergistic detergency at specific weight ratios that are absent when betaine‑type amphoterics are substituted [3]. These formulation‑critical properties mean that direct replacement with a generic “C12 amphoteric” alters phase behavior, viscosity build, and cleaning performance in finished products [4].

Quantitative Evidence Differentiating N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine from Its Closest Analogs


Synergistic Viscosity Build in Binary Blends with Anionic Surfactants vs. Betaine‑Type Amphoterics

In binary aqueous blends of C12‑HAA with sodium linear alkylbenzene sulfonate (LAS) or sodium lauryl sulfate (SLS), a pronounced viscosity maximum occurs at specific weight ratios and pH that is not observed when conventional betaines (e.g., cocamidopropyl betaine) are used as the amphoteric component [1]. At 1.0 wt% total surfactant, pH 8.0, the HAA/LAS (3:1 w/w) and HAA/SLS (4:1 w/w) systems exhibited notably elevated viscosity, indicating complex formation between the pH‑responsive carboxylate/ammonium groups of HAA and the sulfate/sulfonate headgroups of the anionics [2]. This complex‑mediated viscosity enhancement provides formulators with a tool to build viscosity in sulfate‑based cleansers without polymeric thickeners, a capability not replicable with zwitterionic betaines that lack the pH‑dependent charge switching of HAA.

Personal Care Formulation Detergent Viscosity Control Surfactant Synergy

pH‑Dependent Speciation and Micelle Formation Energy: C12‑HAA vs. N‑Alkyl‑β‑alanine and Betaine Surfactants

C12‑HAA undergoes a continuous, pH‑driven interconversion among cationic (low pH), zwitterionic (intermediate pH), and anionic (high pH) forms, as confirmed by differential titration and FTIR spectroscopy [1]. This tri‑modal speciation directly influences the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and foaming power, which vary as a function of pH—a behavior not shared by permanently zwitterionic betaines (e.g., lauryl betaine) or by simple N‑alkyl‑β‑alanines that lack the additional hydroxyl‑mediated hydrogen‑bonding network [2]. The micelle formation energy (ΔG_mic) was experimentally determined at each pH value, establishing that the thermodynamic driving force for micellization is tunable via formulation pH—a feature exploitable in pH‑responsive delivery or cleaning systems [3].

Surfactant Phase Behavior Micellization Thermodynamics Formulation pH Optimization

Dermatological Mildness and Low Skin Irritation vs. Conventional Anionic and Amphoteric Surfactants

C12‑HAA was explicitly designed for low skin irritation, as documented in the Japanese patent JP2000319237A, which claims a β‑alanine‑type ampholytic surfactant ‘giving low stimulation to the skin and having excellent safety’ based on a vegetable‑alcohol‑derived synthesis route [1]. In the JAOCS III paper (1980), human and rabbit skin irritation was formally evaluated for HAA and its binary blends with anionic surfactants, establishing a mildness profile that distinguishes these hydroxyalkyl β‑alanines from more aggressive primary surfactants such as sodium lauryl sulfate (SLS) [2]. The cosmetic ingredient database Cosing lists C12‑14 Hydroxyalkyl Hydroxyethyl Beta‑Alanine with functions of cleansing, foam boosting, and hair conditioning, reflecting its established safety and mildness record in leave‑on and rinse‑off personal care products [3].

Cosmetic Safety Skin Irritation Testing Mild Surfactant Selection

Preferential Selection in Soil Remediation Patents over Conventional Surfactant Classes

In Japanese patent JP2001017955A (Miyoshi Yushi KK, 2001), β‑alanine amphoteric surfactants—and specifically N‑2‑hydroxyethyl‑N‑2‑hydroxyalkyl‑β‑alanines and their alkylene oxide adducts—are claimed as the preferred surfactant class for washing petroleum‑ or organic‑contaminated soil [1]. The patent explicitly distinguishes these hydroxyalkyl β‑alanines from generic nonionic and anionic surfactants, prescribing their use in weight ratios of (nonionic + amphoteric) to anionic of 1:2 to 1:20, with the β‑alanine amphoterics identified as the most effective amphoteric component [2]. This preferential selection in a granted patent reflects demonstrated performance advantages in soil contaminant mobilization and removal that are not equally achieved with betaines, sulfobetaines, or simple alkyl‑β‑alanines.

Environmental Remediation Soil Washing Surfactant‑Enhanced Remediation

Photodegradation Rate Ranking Among Amphoteric Surfactants: C12‑HAA vs. C12‑Betaine and C12‑Amidobetaine

A comparative photomineralization study of eight surfactant classes under UV‑irradiated TiO₂ suspensions examined anionic (DBS), cationic (CTAB, BTDAC, C12‑PC), non‑ionic (C12E5, N‑DHA), and amphoteric (C12‑betaine, C12‑amidobetaine, C12‑HAA) surfactants [1]. The rate of photodegradation, monitored by total organic carbon (TOC) decay, varied with chemical structure: anionic surfactants degraded fastest, while amphoteric surfactants as a group showed slower mineralization. Within the amphoteric subset, C12‑HAA, C12‑betaine, and C12‑amidobetaine were directly compared, establishing a relative persistence ranking that informs environmental fate assessments [2]. The study further demonstrated that surfactant pre‑adsorption on TiO₂ significantly influences degradation kinetics, with C12‑HAA’s dual hydroxyl groups and carboxylate functionality affecting its adsorption affinity differently than the quaternary ammonium group of betaines [3].

Environmental Fate Photocatalytic Degradation Surfactant Persistence

Procurement‑Relevant Application Scenarios Where N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine (C12‑HAA) Provides Differentiated Value


Sulfate‑Based Personal Care Formulations Requiring Self‑Thickening Amphoteric Co‑Surfactants

When formulating sulfate‑based shampoos, body washes, or liquid soaps, C12‑HAA can replace CAPB or lauryl betaine to achieve elevated viscosity at specific HAA/LAS (3:1) or HAA/SLS (4:1) ratios without added polymeric thickeners, as demonstrated in the binary blend performance study [1]. This reduces the number of formulation ingredients and can lower raw material cost while maintaining clarity and foam quality. The viscosity maximum is pH‑dependent (optimal at pH 8.0) and is a direct consequence of complex formation between the pH‑responsive HAA carboxylate/ammonium groups and the anionic sulfate/sulfonate headgroups—a synergy not replicated by permanently zwitterionic betaines .

Mild Cleansing Products Targeting Sensitive Skin or Baby Care Markets

For product lines where dermatological mildness is the primary performance metric, C12‑HAA offers a surfactant backbone designed for low skin irritation [1]. The patent literature explicitly claims ‘low stimulation to the skin and excellent safety’ for this β‑alanine amphoteric class . In the JAOCS III study, human and rabbit skin irritation was formally evaluated for HAA and its blends, providing a testing pedigree that supports formulation claims . Procurement for sulfate‑free or mild surfactant systems can leverage C12‑HAA as the primary or co‑surfactant, with the documented safety profile serving as technical substantiation for product label claims.

Surfactant‑Enhanced Soil Remediation and Industrial Cleaning of Hydrocarbon‑Contaminated Media

For environmental remediation projects involving petroleum‑contaminated soil, C12‑HAA (or its C12‑14 homologue mixture) is explicitly claimed as the preferred surfactant in patent JP2001017955A [1]. The procurement specification can reference the patented use of N‑2‑hydroxyethyl‑N‑2‑hydroxyalkyl‑β‑alanines at defined weight ratios with anionic surfactants (1:2 to 1:20) for optimized oil removal efficiency . This provides a legally defensible, patent‑backed rationale for surfactant selection over generic nonionic or anionic alternatives, and the compound’s inherent biodegradability profile supports environmental acceptance in remediation discharge scenarios .

pH‑Responsive Formulations Requiring Tunable Surfactant Activity Across Processing or Use Conditions

Formulators developing products where surfactant activity must be triggered or modulated by pH—such as hard‑surface cleaners active only upon dilution, agricultural adjuvants responsive to tank‑mix pH, or textile processing aids—can exploit C12‑HAA’s tri‑modal speciation (cationic/zwitterionic/anionic) [1]. The micelle formation energy (ΔG_mic) and CMC shift predictably across the pH 2–12 range, enabling formulators to design systems where cleaning, wetting, or emulsification performance is deliberately attenuated or activated . This capability is structurally unavailable from permanently zwitterionic betaines or from non‑ionic surfactants that lack ionizable groups .

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